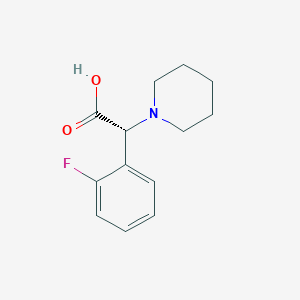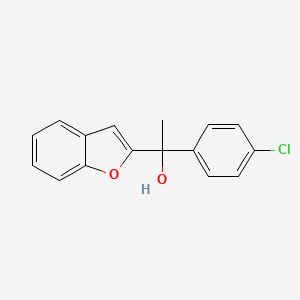
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is an organic compound with the molecular formula C10H10N2O4. It belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing a quinoxaline core. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:
C2O2(OMe)2+C6H4(NH2)2→C6H4(NH)2(CO)2+2MeOH
This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline form.
Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. It acts as an antagonist of the AMPA, kainate, and NMDA receptors, which are part of the ionotropic glutamate receptor family . By binding to these receptors, the compound inhibits their activity, which can modulate neurotransmission and has potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a similar structure but differs in the position of the carbonyl groups.
2,3-Quinoxalinedione-6-sulfonyl chloride: This derivative has a sulfonyl chloride group, which imparts different chemical properties and reactivity.
Caroverine: A related compound with a quinoxaline-2-one structure, used for its pharmacological properties.
The uniqueness of this compound lies in its specific interactions with ionotropic glutamate receptors, making it a valuable compound for research in neuropharmacology and related fields.
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
6,7-dimethoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3 |
Clave InChI |
LQJWFTOPNMNQAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=O)C(=O)N=C2C=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyrazine-1,7(8h)-dicarboxylic acid,3-benzoyl-5,6-dihydro-,7-(1,1-dimethylethyl)ester](/img/structure/B8529295.png)
![5-chloro-3-iodo-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8529303.png)


![Oxirane, [(10-undecenyloxy)methyl]-](/img/structure/B8529317.png)








![4,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B8529401.png)
